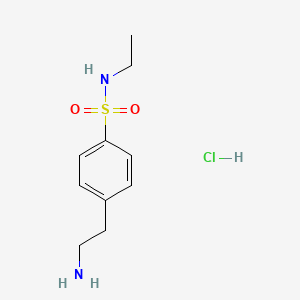

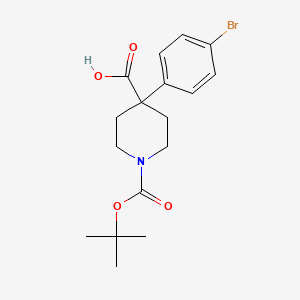

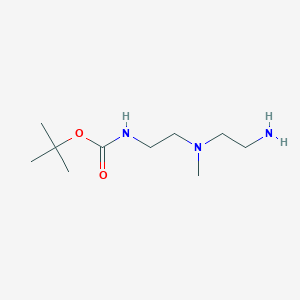

4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride

Übersicht

Beschreibung

AEBSF, or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .

Molecular Structure Analysis

The empirical formula of AEBSF is C8H10FNO2S·HCl . The molecular weight is 239.69 g/mol .Chemical Reactions Analysis

AEBSF is targeted to covalently modify the hydroxyl of serine residues . It causes an additional 183.0354 Da to be added to each modified residue .Physical And Chemical Properties Analysis

AEBSF is a white, crystalline solid. It has a solubility in water of 200 mg/mL .Wissenschaftliche Forschungsanwendungen

Biochemical Research

This compound, also known as AEBSF, is primarily used in biochemical research as a serine protease inhibitor . It is water-soluble and inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . Its stability at low pH values makes it preferable over other inhibitors like PMSF for certain applications .

Pharmacology

In pharmacological studies, AEBSF has been utilized to investigate cholesterol regulatory genes. It inhibits Site-1-protease (S1P), which is crucial for activating sterol regulatory element-binding proteins (SREBP) involved in cholesterol regulation .

Medical Research

AEBSF is used in medical research for its ability to inhibit amyloid β-protein production, which is significant in the context of Alzheimer’s disease research . It has also been shown to affect the cleavage process of amyloid precursor proteins, thus influencing the production of Aβ peptides .

Industrial Applications

While specific industrial applications of AEBSF are not widely reported, its role as a serine protease inhibitor suggests potential uses in the development of pharmaceuticals and in the production of materials where protease activity needs to be controlled .

Chemical Synthesis

AEBSF can be used in chemical synthesis where the inhibition of serine proteases is required. It may serve as a protective agent for sensitive compounds during synthesis processes .

Laboratory Research

In laboratory settings, AEBSF is often used as a reagent to prevent proteolytic degradation during the preparation and storage of protein samples . It ensures the integrity of proteins for analytical procedures such as electrophoresis and mass spectrometry.

Wirkmechanismus

Target of Action

The primary target of 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is serine proteases . Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins, and play a crucial role in many biological processes, including digestion, immune response, blood coagulation, and cell division .

Mode of Action

4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This modification leads to the inactivation of the enzyme and the prevention of protein degradation .

Biochemical Pathways

By inhibiting serine proteases, 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride affects several biochemical pathways. These include the digestion pathway, where serine proteases like trypsin and chymotrypsin break down dietary proteins into amino acids, and the blood coagulation pathway, where serine proteases like thrombin play a key role .

Pharmacokinetics

It is known to be water-soluble , which suggests it could be well-absorbed in the body and could have good bioavailability. Its stability in aqueous solutions is better at lower pH values .

Result of Action

The inhibition of serine proteases by 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride can have several molecular and cellular effects. For instance, it can prevent the degradation of proteins during the protein purification process . It can also inhibit the activity of thrombin, thereby affecting blood coagulation .

Action Environment

The action of 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride can be influenced by environmental factors such as pH. Its inhibitory activity can be maintained for up to six months if stored refrigerated at a pH of less than 7 .

Safety and Hazards

Zukünftige Richtungen

AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins (SREBP). By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-N-ethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-2-12-15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6,12H,2,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKXBDHJIUSJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride | |

CAS RN |

1215471-49-0 | |

| Record name | 4-(2-aminoethyl)-N-ethylbenzenesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)

![2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol](/img/structure/B1521379.png)